Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-
CAS No.:
Cat. No.: VC16501382
Molecular Formula: C19H21NO4S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |
| Standard InChI | InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3 |
| Standard InChI Key | YSTRXCPUTQBTQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O |
Introduction
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with a specific stereochemistry indicated by the "(S)-" notation, suggesting it has a chiral center. This compound belongs to the benzo[a]heptalen family, which is known for its diverse biological activities.
Biological Activity
Research suggests that compounds within the benzo[a]heptalen family exhibit significant biological activity, though specific data on this exact compound is limited. Generally, these compounds are studied for their potential therapeutic applications, including anti-inflammatory and anticancer properties.
Similar Compounds and Comparison
Similar compounds within the benzo[a]heptalen family, such as Benzo[a]heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)-, share similar structural features but differ in specific functional groups. For example, Trimethylcolchicinic acid (CAS: 3482-37-9) has a different methoxy substitution pattern and lacks the methylthio group.
| Compound | Molecular Formula | Molecular Weight | Stereochemistry |
|---|---|---|---|
| Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- | C_{19}H_{21}NO_{4}S | Approximately 359 g/mol | (S)-configuration |
| Trimethylcolchicinic acid | C_{19}H_{21}NO_{5} | 343.37 g/mol | (7S)-configuration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume